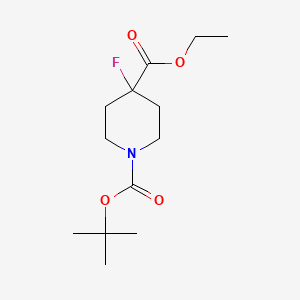

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

概要

説明

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a chemical compound with the molecular formula C13H22FNO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a fluorine atom attached to the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection with Boc Group: The nitrogen atom in the piperidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent such as dichloromethane.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

Hydrolysis: 4-fluoropiperidine-4-carboxylic acid.

Deprotection: 4-fluoro-1-piperidinecarboxylic acid.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and other diseases.

Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

作用機序

The mechanism of action of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active piperidine derivative upon metabolic conversion. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and function. The Boc protecting group provides stability and facilitates selective reactions during synthesis.

類似化合物との比較

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate can be compared with other similar compounds such as:

Ethyl N-Boc-4-chloropiperidine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl N-Boc-4-bromopiperidine-4-carboxylate: Contains a bromine atom, offering different reactivity and properties.

Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Features a methyl group, affecting its steric and electronic characteristics.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated and alkylated counterparts.

生物活性

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in various diseases, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C13H22FNO4

- Molecular Weight : 275.32 g/mol

- Key Functional Groups :

- N-Boc (tert-butoxycarbonyl) group

- 4-fluoropiperidine ring

- Carboxylate group

The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluorine substitution is known to modulate the basicity of the nitrogen atom in the piperidine ring, influencing its binding affinity to target proteins .

The compound may act as a prodrug, releasing active metabolites that can inhibit enzymes or bind to receptors involved in various biological pathways. For instance, it has been studied for its potential as a sodium channel blocker, which could have implications in treating neurological disorders.

1. Neurological Disorders

This compound has shown promise in studies related to neurological diseases. Its structural similarity to known neurotransmitter modulators suggests potential interactions with neurotransmitter pathways. Research indicates that compounds with similar piperidine structures can exhibit activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

2. Cancer Therapy

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For example, derivatives of piperidines have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms involving NF-κB signaling pathways . The compound's ability to modulate these pathways may enhance its therapeutic efficacy against various cancers.

3. Prokinetic Activity

Research on piperidine derivatives has also highlighted their role in modulating gut motility through prokineticin receptors. This compound may influence gastrointestinal function by acting as an antagonist or modulator of these receptors, which are implicated in conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Liu et al. (2021) | Demonstrated that piperidine derivatives can inhibit AChE and BuChE, showing potential for Alzheimer's treatment. |

| Krasavin et al. (2023) | Reported on the anticancer properties of piperidine derivatives, including apoptosis induction in hypopharyngeal tumor cells. |

| Malawska & Gobec (2023) | Explored multi-targeted approaches for Alzheimer's treatment using piperidine-based compounds with antioxidant properties. |

These studies underscore the versatility of this compound in various therapeutic contexts.

特性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBIQGVRIOLJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612183 | |

| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416852-82-9 | |

| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。